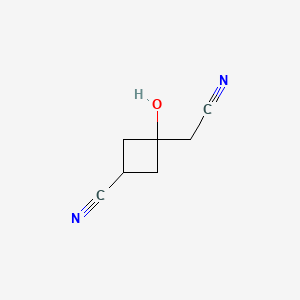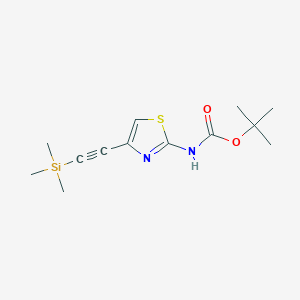
tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C13H20N2O2SSi It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a tert-butyl carbamate group
Méthodes De Préparation
The synthesis of tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Analyse Des Réactions Chimiques
tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including substitution and deprotection reactions. Common reagents used in these reactions include n-butyllithium, dimethylformamide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the deprotection of the tert-butyl carbamate group can be achieved using acidic conditions, leading to the formation of the free amine .
Applications De Recherche Scientifique
This compound has several scientific research applications. In organic synthesis, it serves as a precursor to biologically active natural products. It is also used in the development of new pharmaceuticals due to its potential biological activities. The thiazole ring in the compound is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mécanisme D'action
The mechanism of action of tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitutions, which are crucial for its biological activities. The compound’s ability to form hydrogen bonds and interact with macromolecules enhances its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate include tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate and tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the thiazole ring and the tert-butyl carbamate group in this compound contributes to its distinct properties and applications .
Propriétés
Formule moléculaire |
C13H20N2O2SSi |
|---|---|
Poids moléculaire |
296.46 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-trimethylsilylethynyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C13H20N2O2SSi/c1-13(2,3)17-12(16)15-11-14-10(9-18-11)7-8-19(4,5)6/h9H,1-6H3,(H,14,15,16) |
Clé InChI |
GCNBGLLSFGCLEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=CS1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
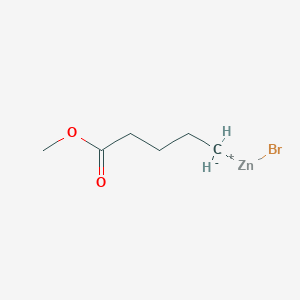
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
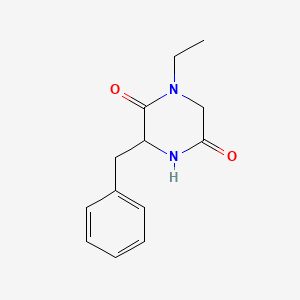

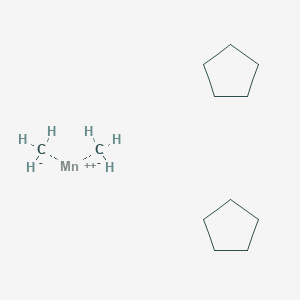
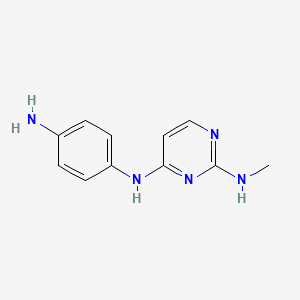
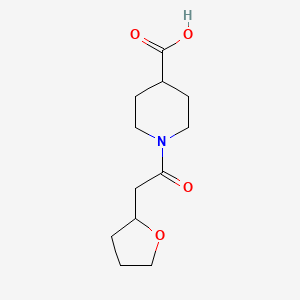
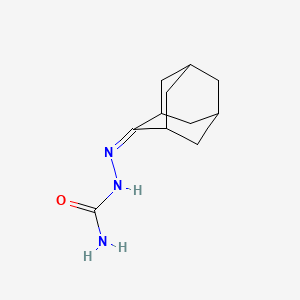
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
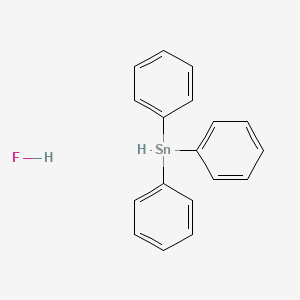
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
